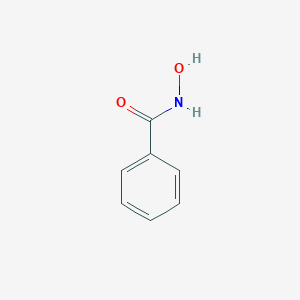

N-羟基苯甲酰胺

概述

描述

苯甲酰羟胺是一种有机化合物,属于苯甲酸及其衍生物类别。它包含连接到苯环上的羧酸取代基。 这种化合物以其作为有效的金属螯合剂和高效的酶抑制剂而闻名 .

科学研究应用

苯甲酰羟胺在科学研究中具有广泛的应用:

化学: 它在配位化学中用作配体,形成金属络合物。

生物学: 它作为各种酶的抑制剂,包括脲酶和基质金属蛋白酶.

医学: 苯甲酰羟胺及其衍生物正在研究其潜在的抗癌特性以及作为组蛋白脱乙酰酶抑制剂.

工业: 它用于痕量钒的光度测定和作为缓蚀剂.

作用机制

苯甲酰羟胺主要通过其螯合金属离子和抑制酶的能力发挥作用。它与酶的活性位点结合,阻止底物结合和随后的催化活性。 这种机制在抑制金属蛋白酶和脲酶方面特别有效 .

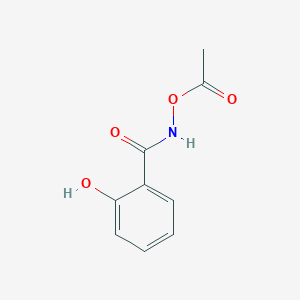

类似化合物:

- 水杨酰羟胺

- 乙酰羟胺

- N-苯甲酰-N-苯基羟胺

比较: 苯甲酰羟胺在强大的金属螯合特性和抑制多种酶的能力方面是独一无二的。 与水杨酰羟胺和乙酰羟胺相比,苯甲酰羟胺对金属离子的亲和力更高,酶抑制谱更广 .

生化分析

Biochemical Properties

It has been found to participate in Rhodium (III)-catalyzed cascade C-H activation/annulation with propargylic acetates, leading to the formation of NH-free isoquinolones . This reaction involves the simultaneous formation of two new C-C/C-N bonds and one heterocycle .

Cellular Effects

It has been found to disrupt a unique secretory pathway in the protozoan parasite Toxoplasma gondii

Molecular Mechanism

The molecular mechanism of N-Hydroxybenzamide involves a sequential C-H activation/alkyne insertion/intramolecular annulation/N-O bond cleavage procedure . This leads to the formation of NH-free isoquinolones

准备方法

合成路线和反应条件: 苯甲酰羟胺可以通过多种方法合成。一种常见方法是在氢氧化钾存在下,使羟胺盐酸盐与苯甲酸乙酯反应。 反应混合物冷却,所得苯甲酰羟胺钾用乙酸处理得到苯甲酰羟胺 . 另一种方法是使羟胺与苯甲酰氯反应 .

工业生产方法: 苯甲酰羟胺的工业生产通常遵循类似的合成路线,但规模更大。反应条件经过优化,以确保产品的产率高,纯度高。使用连续流动反应器和自动化系统可以提高生产过程的效率。

化学反应分析

反应类型: 苯甲酰羟胺会发生各种化学反应,包括:

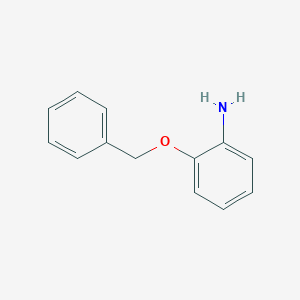

氧化: 苯甲酰羟胺可以被氧化形成苯甲酰胺。

还原: 它可以被还原形成苄胺。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化铝锂之类的还原剂。

取代: 酰氯和酸酐是常用的试剂。

主要生成产物:

氧化: 苯甲酰胺

还原: 苄胺

取代: 酰基衍生物,如苯甲酰基衍生物.

相似化合物的比较

- Salicylhydroxamic acid

- Acetohydroxamic acid

- N-Benzoyl-N-phenylhydroxylamine

Comparison: Benzhydroxamic acid is unique in its strong metal-chelating properties and its ability to inhibit a wide range of enzymes. Compared to salicylhydroxamic acid and acetohydroxamic acid, benzhydroxamic acid has a higher affinity for metal ions and a broader spectrum of enzyme inhibition .

属性

IUPAC Name |

N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7(8-10)6-4-2-1-3-5-6/h1-5,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEUYMSGMPQMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32685-16-8 (mono-potassium salt) | |

| Record name | Benzohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7025421 | |

| Record name | Benzohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Rhombic crystals or light beige solid. (NTP, 1992) | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Explodes (NTP, 1992) | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 74.7 °F (NTP, 1992) | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

495-18-1 | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzhydroxamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Hydroxybenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxybenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8YW73872D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

259 to 266 °F (NTP, 1992) | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzhydroxamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Hydroxybenzamide derivatives, often designed as histone deacetylase (HDAC) inhibitors, demonstrate anti-cancer properties through various mechanisms:* HDAC Inhibition: These compounds effectively inhibit HDACs, a class of enzymes responsible for removing acetyl groups from histone proteins. This inhibition leads to increased histone acetylation, promoting the reactivation of tumor suppressor genes and inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. [, , , , ]* TRAIL Sensitization: Certain N-Hydroxybenzamides can sensitize colon cancer cells to TRAIL-induced apoptosis by upregulating death receptor 5 (DR5) expression and promoting the degradation of the anti-apoptotic protein survivin. [, , , ]* COX-2 Modulation: Some derivatives, like 2-Methoxy-5-amino-N-hydroxybenzamide, inhibit colon cancer cell growth by downregulating cyclooxygenase-2 (COX-2) expression, a key enzyme in prostaglandin synthesis often overexpressed in cancer. This inhibition disrupts the COX-2/PGE₂ axis, known to sustain tumor growth. [, , ]

A: The hydroxamic acid moiety (-CONHOH) is crucial for the activity of N-Hydroxybenzamides, particularly as HDAC inhibitors. It acts as a zinc-chelating group, forming a stable complex with the zinc ion present in the active site of HDAC enzymes. This chelation effectively blocks the enzyme's catalytic activity. [, , , , ]

ANone: The molecular formula of N-Hydroxybenzamide is C₇H₇NO₂ and its molecular weight is 137.14 g/mol.

A: While specific spectroscopic data for N-Hydroxybenzamide itself might vary depending on the study, many research articles utilizing N-Hydroxybenzamide derivatives provide characterization data for their synthesized compounds using techniques like NMR spectroscopy (¹H-NMR, ¹³C-NMR) and IR spectroscopy. [, , , , ]

ANone: The provided research focuses primarily on the biological activity and synthesis of N-Hydroxybenzamide derivatives, with limited information on their material compatibility and stability outside biological contexts. Further research is necessary to assess these properties.

A: Computational methods, including molecular docking and 2D-QSAR, have been valuable tools in studying N-Hydroxybenzamide derivatives:* Molecular Docking: This technique has been used to predict the binding mode and affinity of N-Hydroxybenzamide derivatives within the active site of target enzymes like HDACs. These simulations help understand the structure-activity relationship and guide the design of more potent inhibitors. [, , ]* 2D-QSAR: Quantitative structure-activity relationship (QSAR) studies, specifically 2D-QSAR, have been performed on datasets of N-Hydroxybenzamide derivatives to establish a correlation between their chemical structures and HDAC inhibitory activities. These models can predict the activity of new analogs and aid in the development of more potent inhibitors. []

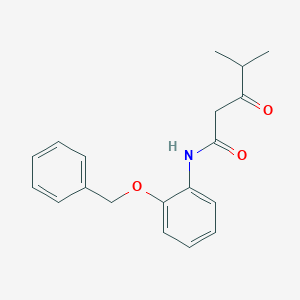

A: Extensive SAR studies have revealed that modifying various regions of the N-Hydroxybenzamide scaffold significantly influences HDAC inhibitory potency and selectivity:* Substitution on the Benzene Ring: Introducing substituents at specific positions on the benzene ring, like meta-sulfamoyl groups, can significantly enhance HDAC8 selectivity. [, ]* Cap Group Variations: Modifying the "cap group," typically attached to the benzene ring via a linker, dramatically impacts HDAC isoform selectivity and potency. For example, bulky and hydrophobic cap groups might favor interaction with HDAC6 due to its wider active site entrance. [, , ]* Linker Modifications: The type and length of the linker connecting the cap group to the benzene ring also affect activity. Studies have shown that specific linkers can improve selectivity towards certain HDAC isoforms. [, , ]

A: Yes, chirality plays a crucial role. In the development of HDAC inhibitors, the (S)-enantiomer of 4-(2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-phenylacetamido)-N-hydroxybenzamide (D17) demonstrated superior in vivo antitumor activity compared to its (R)-counterpart, highlighting the importance of chirality for optimal activity. []

ANone: While the provided articles don't delve deep into specific formulation strategies, they highlight the need to optimize these parameters for N-Hydroxybenzamide derivatives to improve their therapeutic potential. Further research focusing on formulation development is crucial for translating these compounds into viable drugs.

ANone: The provided research primarily focuses on the scientific aspects of N-Hydroxybenzamide derivatives, with limited information on SHE regulations. Compliance with relevant regulations is essential during drug development and manufacturing.

A: Researchers have employed various models to evaluate the efficacy of N-Hydroxybenzamide derivatives:* In Vitro Studies: Cell-based assays using various human cancer cell lines, including colon, prostate, lung, breast, ovarian, and liver cancer cells, have been extensively used to assess the antiproliferative activity of these compounds. [, , , , , ]* In Vivo Studies: Murine models, such as xenograft models using human colon cancer cell lines (CT26) and chemically induced colitis-associated colon cancer models (azoxymethane/dextran sulfate sodium), have been utilized to evaluate the in vivo antitumor efficacy of N-Hydroxybenzamide derivatives. [, , ]

ANone: While the research doesn't provide specific details on resistance mechanisms to N-Hydroxybenzamide derivatives, it's crucial to investigate these aspects, especially considering the development of resistance to cancer therapeutics is a significant challenge.

ANone: While some studies demonstrate the in vivo antitumor activity of certain N-Hydroxybenzamide derivatives, comprehensive toxicological data is limited in the provided research. Thorough safety assessments are essential to determine the therapeutic window and potential adverse effects of these compounds.

A: While the research doesn't directly identify specific biomarkers, it suggests potential candidates for further investigation. For instance, changes in DR5 and survivin expression levels following treatment with 2-Methoxy-5-amino-N-hydroxybenzamide could be explored as potential pharmacodynamic biomarkers. []

A: Researchers utilize various analytical techniques, including:* NMR Spectroscopy: ¹H-NMR and ¹³C-NMR are widely employed for structural elucidation and characterization of synthesized N-Hydroxybenzamide derivatives. [, , , , ]* IR Spectroscopy: IR spectroscopy helps identify functional groups present in the compounds, aiding in their characterization. [, , , , ]* Flow Cytometry: This technique is used to assess cell cycle progression and apoptosis in cells treated with N-Hydroxybenzamide derivatives. [, ]* Western Blotting: This method analyzes the expression levels of specific proteins, such as HDACs, cyclins, and signaling pathway proteins, to evaluate the cellular effects of N-Hydroxybenzamide derivatives. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16610.png)

![(6-{2-[2-(4-Fluoro-phenyl)-4-(4-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B](/img/structure/B16613.png)

![tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16614.png)

![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)